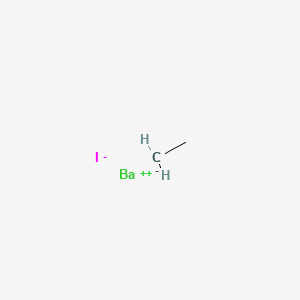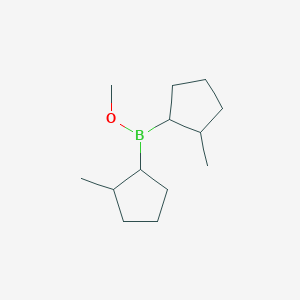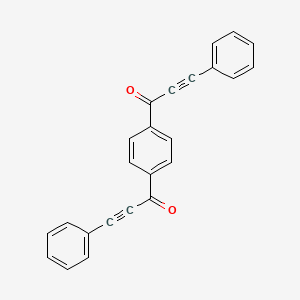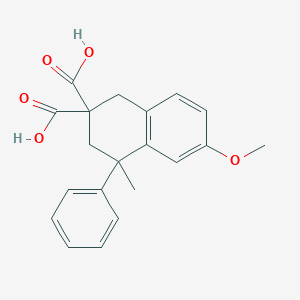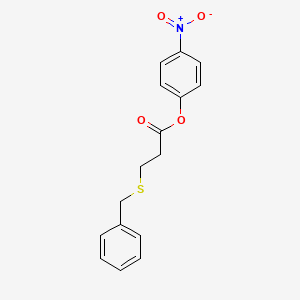
4-Nitrophenyl 3-(benzylsulfanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 3-(benzylsulfanyl)propanoate is an organic compound that features both nitrophenyl and benzylsulfanyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-(benzylsulfanyl)propanoate typically involves the esterification of 4-nitrophenol with 3-(benzylsulfanyl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 3-(benzylsulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 3-(benzylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated by specific enzymes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 3-(benzylsulfanyl)propanoate involves its interaction with specific molecular targets, such as enzymes. For example, esterases can hydrolyze the ester bond, releasing 4-nitrophenol and 3-(benzylsulfanyl)propanoic acid. The nitrophenyl group can also undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl acetate: Similar ester structure but lacks the benzylsulfanyl group.
4-Nitrophenyl benzoate: Contains a benzoate ester instead of the propanoate ester.
Benzyl 3-(4-nitrophenylsulfanyl)propanoate: Similar structure but with the nitrophenyl group attached to the sulfur atom.
Uniqueness
4-Nitrophenyl 3-(benzylsulfanyl)propanoate is unique due to the presence of both nitrophenyl and benzylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
50833-62-0 |
|---|---|
Fórmula molecular |
C16H15NO4S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C16H15NO4S/c18-16(10-11-22-12-13-4-2-1-3-5-13)21-15-8-6-14(7-9-15)17(19)20/h1-9H,10-12H2 |
Clave InChI |
RPJFAWQPSMKLME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


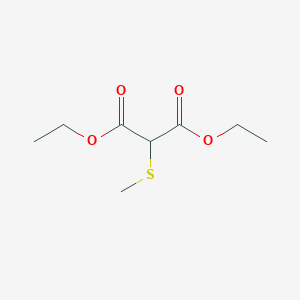
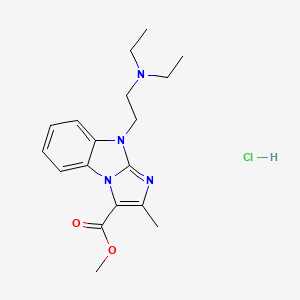
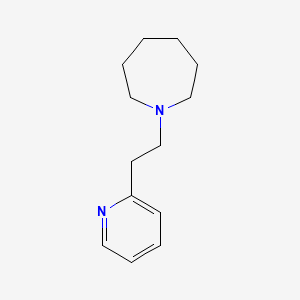
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)

![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
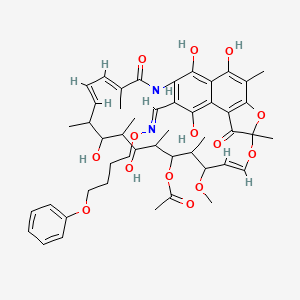
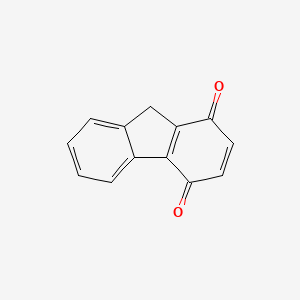
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
